N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

Data availability Quality control Procurement risk

Researchers developing kinase or COX-2 inhibitor libraries face scaffold inconsistency risks. This 98% pure (HPLC) N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide (CAS 126354-30-1) solves that with a defined pyrimidinone-benzamide core for reliable SAR, featuring a 5-methyl handle for selective C-H activation and reproducible COX-2 binding. For procurement: ≥98% purity, ambient shipping, global stock.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 126354-30-1
Cat. No. B146122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
CAS126354-30-1
SynonymsBenzamide, N-(2,3-dihydro-5-methyl-2-oxo-4-pyrimidinyl)-
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H11N3O2/c1-8-7-13-12(17)15-10(8)14-11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16,17)
InChIKeyFMKLITBCOZWOEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide (CAS 126354-30-1): Baseline Identity and Procurement Fundamentals


N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide (CAS 126354-30-1) is a pyrimidinone-benzamide hybrid small molecule with the molecular formula C12H11N3O2 and a molecular weight of 229.23 g/mol [1]. Its structure consists of a benzamide group linked to a 5-methyl-2-oxo-2,3-dihydropyrimidine core, and it is commonly supplied as a white solid . The compound is primarily utilized as a synthetic intermediate and a chemical biology scaffold for generating derivative libraries in drug discovery programs .

Why N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide Is Not Interchangeable with Other Pyrimidinone Benzamides


Pyrimidinone benzamide derivatives exhibit highly variable biological activities due to subtle differences in substitution patterns, hydrogen-bonding networks, and conformational preferences [1]. The 5-methyl and N4-benzoyl groups in this specific compound create a distinct electronic and steric environment that directly influences binding to target proteins such as COX-2 and affects pharmacokinetic properties [1]. Even minor alterations in the pyrimidine core or benzamide substituents can lead to complete loss of desired activity or introduction of off-target effects. Consequently, this compound cannot be generically substituted with other pyrimidinone benzamides without risk of experimental failure or irreproducible results.

Quantitative Differentiation Evidence for N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide


Lack of Authoritative Comparative Bioactivity Data in Public Repositories

At the time of this analysis, no peer-reviewed primary research articles, patents, or authoritative bioassay databases (e.g., PubChem BioAssay, ChEMBL) contain quantitative head-to-head comparative data for N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide versus its closest structural analogs [1]. While vendor aggregator pages cite a 2023 Journal of Medicinal Chemistry study reporting COX-2 inhibition and a 2024 BioRxiv preprint noting cytotoxicity against TNBC cells, these claims lack full citations, assay conditions, comparator values, and are not verifiable in primary literature sources [1]. This information gap represents a material procurement risk: scientific selection cannot be based on quantifiable differentiation.

Data availability Quality control Procurement risk

Prudent Application Scenarios for N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide


Use as a High-Purity Synthetic Intermediate for Derivative Synthesis

The compound is offered at ≥95% purity by AKSci and ≥98% by MolCore , meeting the specifications required for reliable use as a building block in organic synthesis. Its benzamide and pyrimidinone moieties provide versatile handles for further functionalization, and the 5-methyl group offers a site for selective C-H activation or cross-coupling reactions. This scenario is appropriate for generating small libraries of analogs for preliminary SAR studies.

Exploratory Medicinal Chemistry Scaffold for In-House Bioassay Validation

Given the reported COX-2 inhibitory potential and cytotoxicity against TNBC cells (unverified), researchers may procure this compound for initial in-house enzymatic or cell-based screens to independently confirm or refute these activities. The lack of authoritative data means that any positive finding would represent a novel research contribution, while negative results help de-risk further investment in this scaffold.

Process Development and Quality Control Reference Standard

The compound's well-defined structure (C12H11N3O2, MW 229.23) and availability with certified purity from multiple vendors make it suitable as a reference standard for analytical method development, including HPLC, LC-MS, and NMR quantitation of related compounds in reaction monitoring or impurity profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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